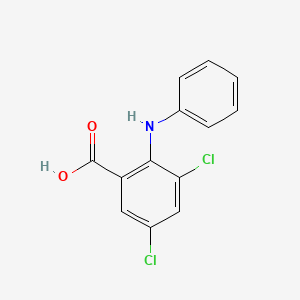
2-Anilino-3,5-dichlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-3,5-dichlorobenzoic acid is an organic compound characterized by the presence of an aniline group attached to a dichlorobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-anilino-3,5-dichlorobenzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with aniline. The process can be carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a catalyst, such as thionyl chloride, to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Anilino-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilino-dichlorobenzoic acids, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
2-Anilino-3,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-anilino-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The aniline group can interact with enzymes or receptors, leading to changes in cellular processes. The dichlorobenzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
3,5-Dichloroaniline: Similar in structure but lacks the carboxylic acid group.
2,4-Dichlorobenzoic Acid: Similar in structure but has chlorine atoms at different positions on the benzene ring.
2-Amino-3,5-dichlorobenzoic Acid: Similar but contains an amino group instead of an aniline group.
Uniqueness: 2-Anilino-3,5-dichlorobenzoic acid is unique due to the presence of both an aniline group and a dichlorobenzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
401795-04-8 |
|---|---|
Fórmula molecular |
C13H9Cl2NO2 |
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
2-anilino-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-6-10(13(17)18)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7,16H,(H,17,18) |
Clave InChI |
NQZVYUWNRONZOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
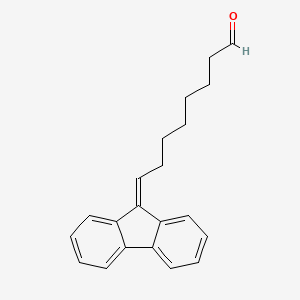
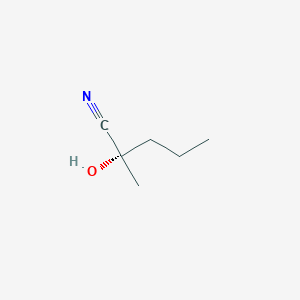
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)

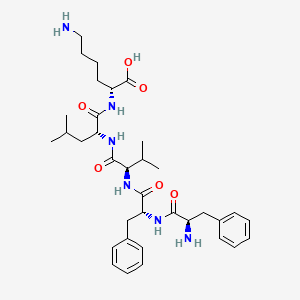
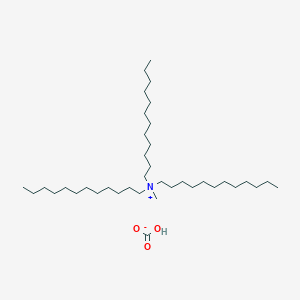
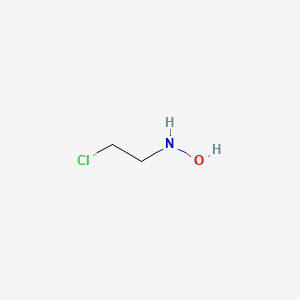

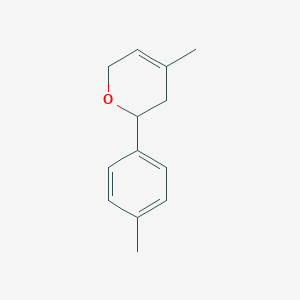
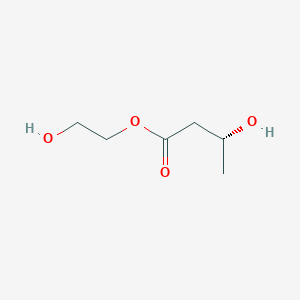
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)
